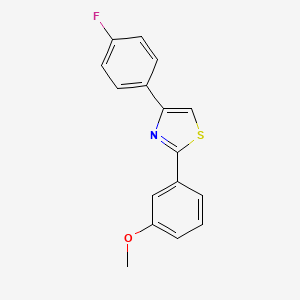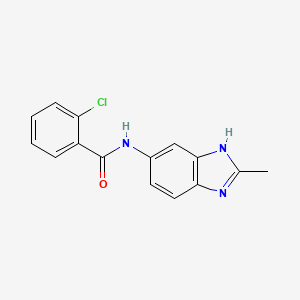
4-(4-Fluorophenyl)-2-(3-methoxyphenyl)-1,3-thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Fluorophenyl)-2-(3-methoxyphenyl)-1,3-thiazole is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a fluorophenyl group and a methoxyphenyl group attached to the thiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-2-(3-methoxyphenyl)-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluoroacetophenone with 3-methoxybenzaldehyde in the presence of a base, followed by cyclization with a sulfur source such as Lawesson’s reagent or phosphorus pentasulfide. The reaction conditions often include refluxing in an appropriate solvent like toluene or xylene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may be employed to ensure consistent production quality.
化学反应分析
Types of Reactions
4-(4-Fluorophenyl)-2-(3-methoxyphenyl)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding thiazolidines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Halogenated derivatives.
科学研究应用
4-(4-Fluorophenyl)-2-(3-methoxyphenyl)-1,3-thiazole has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials and as a precursor in organic synthesis.
作用机制
The mechanism of action of 4-(4-Fluorophenyl)-2-(3-methoxyphenyl)-1,3-thiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorophenyl and methoxyphenyl groups can enhance its binding affinity and specificity towards these targets.
相似化合物的比较
Similar Compounds
- 4-(4-Chlorophenyl)-2-(3-methoxyphenyl)-1,3-thiazole
- 4-(4-Bromophenyl)-2-(3-methoxyphenyl)-1,3-thiazole
- 4-(4-Methylphenyl)-2-(3-methoxyphenyl)-1,3-thiazole
Uniqueness
4-(4-Fluorophenyl)-2-(3-methoxyphenyl)-1,3-thiazole is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it a valuable candidate for various applications.
属性
分子式 |
C16H12FNOS |
|---|---|
分子量 |
285.3 g/mol |
IUPAC 名称 |
4-(4-fluorophenyl)-2-(3-methoxyphenyl)-1,3-thiazole |
InChI |
InChI=1S/C16H12FNOS/c1-19-14-4-2-3-12(9-14)16-18-15(10-20-16)11-5-7-13(17)8-6-11/h2-10H,1H3 |
InChI 键 |
LAGCOYAUTMXWSB-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)C2=NC(=CS2)C3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-cyclopropyl-5-imino-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B12179006.png)
![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide](/img/structure/B12179018.png)
![N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B12179022.png)
![N-[3-(1H-tetrazol-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B12179025.png)
![3-[5-(benzyloxy)-1H-indol-1-yl]-N-(1H-imidazol-2-yl)propanamide](/img/structure/B12179027.png)
![2-methyl-N-[3-(trifluoromethyl)phenyl]-1H-benzimidazole-6-carboxamide](/img/structure/B12179029.png)
![1-methyl-N-{2-[(3-phenylpropanoyl)amino]ethyl}-1H-indole-3-carboxamide](/img/structure/B12179032.png)
![N-(3-methylbutyl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide](/img/structure/B12179037.png)
![2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B12179041.png)
![6-amino-2H-pyrazolo[5,1-c][1,2,4]triazole-3(7H)-thione](/img/structure/B12179043.png)

![5,6,7-trimethoxy-N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1H-indole-2-carboxamide](/img/structure/B12179057.png)

